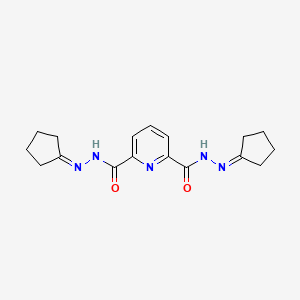

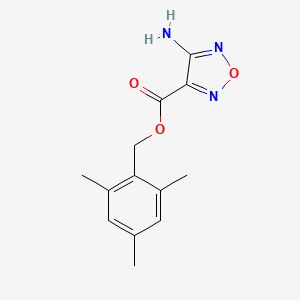

![molecular formula C16H24N4O3 B5579516 3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)

3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a larger family of chemicals that exhibit a wide range of biological and chemical properties. The synthesis, structural analysis, and exploration of its physical and chemical properties have been subjects of interest within the chemical and pharmaceutical research communities due to their potential applications and implications in various fields.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, including three-component condensations and electrochemical methods. For instance, the one-step synthesis of substituted compounds involving piperidinones, pyrazolones, and malononitrile has been reported to proceed both chemically and electrochemically, yielding products under milder conditions and with higher yields in electrochemical reactions (Shestopalov et al., 2002).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray diffraction and NMR spectroscopy to establish the precise arrangement of atoms within the molecule. For related compounds, structural elucidation has confirmed various substituents' positions and orientations, contributing to a deeper understanding of their chemical behavior and interactions (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of such compounds can include cyanoacetylation, leading to derivatives with potential physiological activities. Cyclization reactions, such as those involving POCl3, yield chloro-pyrazolo[3,4-d]pyrimidine derivatives, showcasing the compound's versatility in forming various chemical structures (Salaheldin, 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. For example, the synthesis and characterization of related methyl carboxylates have provided insights into their potential as building blocks in chemical synthesis, indicating significant versatility and utility (Matulevičiūtė et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are vital for determining the compound's applications. Studies have shown that similar compounds exhibit a range of reactivities and functionalities, making them suitable for diverse chemical transformations and applications (Veisi et al., 2015).

Applications De Recherche Scientifique

Pyrazolo[1,5-a]pyrimidine Applications

Pyrazolo[1,5-a]pyrimidine is a privileged scaffold in drug discovery, showing a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of this scaffold have been of significant interest, leading to the development of various drug-like candidates for diverse disease targets. This highlights the potential of this component of the compound in medicinal chemistry and drug development (Cherukupalli et al., 2017).

Pyrazoline Applications

Pyrazoline compounds are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antidepressant, antimicrobial, and anticancer properties. These compounds serve as important scaffolds in medicinal chemistry for the development of new therapeutic agents. Pyrazolines have been investigated for their neuroprotective properties, showing potential in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to inhibit enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAOs) makes them relevant for treating conditions associated with these enzymes (Ahsan et al., 2022).

Mécanisme D'action

While the mechanism of action can vary greatly depending on the specific piperidine derivative and its biological target, many piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Orientations Futures

Propriétés

IUPAC Name |

3-[5-(1-acetylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-12(21)18-6-4-14(5-7-18)19-8-9-20-15(11-19)10-13(17-20)2-3-16(22)23/h10,14H,2-9,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBWQRYPZZERMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CCN3C(=CC(=N3)CCC(=O)O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(1-Acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)

![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)

![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)

![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)